(2E)-2-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((E)-1-{4-[(2,6-DICHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a dichlorobenzyl group and a hydrazinecarbothioamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-1-{4-[(2,6-DICHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dichlorobenzyl ether and the subsequent condensation with hydrazinecarbothioamide under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-((E)-1-{4-[(2,6-DICHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorobenzyl group, using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-((E)-1-{4-[(2,6-DICHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages.
Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((E)-1-{4-[(2,6-DICHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The pathways involved can include inhibition of DNA synthesis, interference with cell signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-((2,6-Dichlorobenzyl)oxy)ethanol: This compound shares the dichlorobenzyl group but differs in its overall structure and properties.
4-[(2,6-Dichlorobenzyl)oxy]phenylhydrazine: Another related compound with similar functional groups but distinct chemical behavior.
Uniqueness
2-((E)-1-{4-[(2,6-DICHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H13Cl2N3OS |
---|---|
Molecular Weight |
354.3 g/mol |
IUPAC Name |
[(E)-[4-[(2,6-dichlorophenyl)methoxy]phenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C15H13Cl2N3OS/c16-13-2-1-3-14(17)12(13)9-21-11-6-4-10(5-7-11)8-19-20-15(18)22/h1-8H,9H2,(H3,18,20,22)/b19-8+ |
InChI Key |
UJLOPLPXOKEVRL-UFWORHAWSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)/C=N/NC(=S)N)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=NNC(=S)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.